8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate
Description
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-11-4-6-14(7-5-11)20(23)24-16-9-8-15-12(2)10-17(22)25-19(15)18(16)13(3)21/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYESBTJTAYEMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Pechmann condensation involves the reaction of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)2. The mechanism proceeds via acid-catalyzed cyclodehydration, forming the coumarin ring system. For 7-hydroxy-4-methylcoumarin, the reaction is conducted at temperatures between 0–10°C to minimize side reactions2.
Key Reaction Parameters
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Molar Ratio : Resorcinol and ethyl acetoacetate are combined in a 1:1 molar ratio.
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Catalyst : Concentrated H₂SO₄ (15 mL per 3.7 g resorcinol)2.
Yield and Purity
Typical yields for 7-hydroxy-4-methylcoumarin range from 65–75%, with purity exceeding 95% after recrystallization from ethanol.
Esterification of the 7-Hydroxy Group
The final step involves esterifying the 7-hydroxy group of 8-acetyl-7-hydroxy-4-methylcoumarin with 4-methylbenzoic acid. Three primary methods are analyzed:
Phosphorus Oxychloride (POCl₃)-Mediated Esterification
This method, adapted from analogous coumarin ester syntheses, employs POCl₃ as a coupling agent to activate the carboxylic acid.
Procedure
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Reagents :
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8-Acetyl-7-hydroxy-4-methylcoumarin (1.0 equiv).
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4-Methylbenzoic acid (1.2 equiv).
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POCl₃ (1.5 equiv).
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Dry pyridine (solvent and base).
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Reaction Setup :
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The reactants are dissolved in dry pyridine under nitrogen atmosphere.
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POCl₃ is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Workup :
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The mixture is quenched with ice-water, and the precipitate is filtered.
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Recrystallization from ethanol yields the pure ester.
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Acid Chloride Method
This approach utilizes pre-formed 4-methylbenzoyl chloride, enabling milder reaction conditions.
Procedure
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Reagents :
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8-Acetyl-7-hydroxy-4-methylcoumarin (1.0 equiv).
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4-Methylbenzoyl chloride (1.1 equiv).
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5% NaOH (aqueous base).
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Reaction Setup :
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The coumarin derivative is dissolved in acetone.
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4-Methylbenzoyl chloride is added slowly, followed by aqueous NaOH.
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The reaction is stirred at 25°C for 30 minutes.
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Workup :
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The product is extracted with ethyl acetate and purified via recrystallization.
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Steglich Esterification
Though not explicitly cited in the provided sources, the Steglich method (DCC/DMAP) is a viable alternative for esterifying acid-sensitive substrates.
Procedure
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Reagents :
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8-Acetyl-7-hydroxy-4-methylcoumarin (1.0 equiv).
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4-Methylbenzoic acid (1.2 equiv).
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Dicyclohexylcarbodiimide (DCC, 1.5 equiv).
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4-Dimethylaminopyridine (DMAP, catalytic).
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Reaction Setup :
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Reactants are dissolved in dry DCM.
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DCC and DMAP are added, and the mixture is stirred at room temperature for 24 hours.
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Workup :
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The urea precipitate is filtered, and the product is purified via column chromatography.
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Yield : 60–70% (estimated).
Comparative Analysis of Esterification Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| POCl₃/Pyridine | 0°C → RT, 12 hrs | 70–80% | >95% | High |
| Acid Chloride/NaOH | 25°C, 30 mins | 65–75% | 90–95% | Moderate |
| Steglich (DCC/DMAP) | RT, 24 hrs | 60–70% | 85–90% | Low |
Key Observations :
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The POCl₃ method offers the highest yield and purity, making it preferable for large-scale synthesis.
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The acid chloride route is faster but requires careful pH control to prevent hydrolysis.
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Steglich esterification is less efficient for phenolic esters due to competing side reactions.
Optimization Strategies
Solvent Selection
Stoichiometry
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. Research indicates that coumarin derivatives can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of coumarins, including those similar to this compound, were shown to exhibit significant cytotoxicity against human cancer cell lines, demonstrating their potential as therapeutic agents .
Biochemical Probes
Due to its ability to participate in π–π stacking interactions and hydrogen bonding, this compound can serve as a biochemical probe in studies of molecular interactions. Its crystal structure reveals strong intermolecular interactions that can be exploited to understand protein-ligand binding dynamics.
Case Study : A structural analysis indicated that the compound forms stable crystalline structures with notable π–π stacking between adjacent molecules, which is crucial for studying molecular assemblies and interactions .
Material Science
The unique optical properties of coumarins make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent dyes. The incorporation of this compound into polymer matrices has been explored to enhance the photophysical properties of materials.
Research Findings : Studies have shown that the addition of coumarin derivatives can significantly improve the luminescence efficiency of polymer films, making them valuable in developing advanced optical materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . It can also interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with analogs:
Key Observations :
- The 4-chloro and 4-methoxy analogs exhibit distinct electronic effects: chlorine increases electronegativity, while methoxy enhances solubility .
Crystallographic and Structural Comparisons
- Target Compound vs. Acetate Derivative : The acetate derivative (C₁₄H₁₂O₅) crystallizes in a triclinic system (P1 space group, V = 618.0 ų) with intermolecular C–H···O hydrogen bonds . In contrast, the 4-chlorobenzoate analog (C₁₉H₁₃ClO₅) has a larger molecular volume, reflected in its higher collision cross-section (CCS = 176.1 Ų for [M+H]⁺) .
- Sulfonate vs. Benzoate Derivatives : The 4-methylbenzenesulfonate analog (C₁₈H₁₄O₆S) adopts an orthorhombic crystal system (Pbca) with stronger intermolecular interactions due to the sulfonate group’s polarity . This contrasts with the benzoate esters, which rely on π-π stacking (e.g., centroid distance = 3.883 Å in anthracene derivatives) .
Biological Activity
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHO with a molecular weight of approximately 274.27 g/mol. The compound features a coumarin backbone with acetyl and benzoate substituents, which may influence its biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Coumarins have been shown to possess significant antimicrobial properties. Research indicates that derivatives of coumarins can inhibit the growth of various bacteria and fungi. For instance, studies have reported that certain coumarin derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Several studies have highlighted the potential anticancer effects of coumarin derivatives. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
- Anti-inflammatory Effects : Coumarins are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
Antimicrobial Studies
A study conducted by Yuvaraj et al. (2011) evaluated the antimicrobial activity of various coumarin derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant inhibition against several bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Activity
In a case study published in Frontiers in Pharmacology (2021), researchers investigated the anticancer effects of coumarin derivatives on human cancer cell lines. The study demonstrated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .
Anti-inflammatory Mechanisms
Research has shown that coumarin derivatives can inhibit the NF-kB pathway, which plays a crucial role in inflammation. A specific study reported that compounds similar to this compound significantly reduced inflammation markers in vitro .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate?
Level: Basic (Synthesis and Experimental Design)
Methodological Answer:
The synthesis typically involves multi-step reactions starting with 7-hydroxy-4-methylcoumarin derivatives. Key steps include:
- Esterification : Reacting 7-hydroxy-4-methylcoumarin with 4-methylbenzoyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or acetonitrile) under reflux (60–80°C) for 6–12 hours .
- Acetylation at the 8-position : Introducing the acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to prevent over-reaction .
Critical Parameters : Reaction purity is monitored via TLC, and intermediates are purified via recrystallization (ethanol/water mixtures) . Yields range from 45–65%, depending on solvent choice and temperature control .
How is the compound structurally characterized, and what crystallographic data are available?
Level: Basic (Structural Characterization)
Methodological Answer:
Structural elucidation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 17.6 Å, b = 7.2 Å, c = 25.8 Å. Key bond angles (e.g., C=O at 2-oxo position: 121.5°) confirm the chromen-2-one core and benzoate ester geometry .
- Spectroscopy :
How do substituent variations (e.g., halogenation, alkyl chain length) impact biological activity?
Level: Advanced (Structure-Activity Relationships)
Methodological Answer:
Comparative studies of derivatives reveal:
- Antimicrobial Activity : Chlorine substitution at the 6-position (e.g., 6-chloro analogs) enhances Gram-positive bacterial inhibition (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) due to increased electrophilicity .
- Anticancer Potential : Ethoxy or methoxy groups at the benzoate moiety improve cytotoxicity (IC₅₀: 12 µM vs. 25 µM in MCF-7 cells) by enhancing membrane permeability .
Experimental Design : Parallel synthesis of analogs followed by in vitro assays (MTT, disc diffusion) under standardized conditions (pH 7.4, 37°C) .
How can contradictory data in reaction yields or biological activities be resolved analytically?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : HPLC-MS (C18 column, acetonitrile/water gradient) identifies byproducts (e.g., unreacted coumarin or di-esterified species) that skew yield calculations .
- Biological Assay Variability : Normalize results using internal controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves across multiple cell lines .
Case Study : A 20% yield variation between studies was traced to residual DMF in the final product, quantified via ¹H NMR (δ 2.7–2.9 ppm) and mitigated by extended vacuum drying .
What is the proposed mechanism of interaction between this compound and enzymatic targets (e.g., kinases or oxidases)?
Level: Advanced (Mechanistic Studies)
Methodological Answer:
Computational and biochemical approaches include:
- Molecular Docking (AutoDock Vina) : The acetyl group at C-8 forms hydrogen bonds with ATP-binding pockets of kinases (e.g., EGFR; binding energy: −9.2 kcal/mol) .
- Enzyme Inhibition Assays : Competitive inhibition of COX-2 (IC₅₀: 18 µM) is confirmed via fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm) and Lineweaver-Burk plots .
Validation : Site-directed mutagenesis (e.g., TYR-355 → PHE in COX-2) reduces inhibition by 70%, confirming key residue interactions .
What strategies optimize solubility and stability for in vivo studies?
Level: Advanced (Pharmacological Optimization)
Methodological Answer:
- Solubility Enhancement : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoemulsions (particle size < 200 nm via dynamic light scattering) to achieve >90% dissolution in PBS .
- Stability Protocols : Store lyophilized forms at −80°C under argon. Monitor degradation via UPLC-PDA (λ = 254 nm) over 6 months; <5% degradation observed with antioxidant additives (0.1% BHT) .
How does the compound’s photophysical behavior influence its application in bioimaging?
Level: Advanced (Material Science Applications)
Methodological Answer:
- Fluorescence Properties : Strong blue emission (λₑₘ = 450 nm; quantum yield Φ = 0.38 in DMSO) due to extended π-conjugation between coumarin and benzoate moieties .
- Two-Photon Absorption : Cross-section (σ₂) of 120 GM at 800 nm enables deep-tissue imaging in zebrafish models .
Experimental Setup : Confocal microscopy (Zeiss LSM 880) with two-photon excitation; image analysis via ZEN software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
